N-(2-ethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
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Overview
Description
N-(2-ethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide, commonly known as ETP-101, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. ETP-101 belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of ETP-101 is not fully understood yet. However, it has been proposed that ETP-101 may exert its biological effects by modulating the activity of enzymes and proteins involved in various signaling pathways. For instance, ETP-101 has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ETP-101 has been shown to affect various biochemical and physiological processes such as cell cycle progression, DNA damage response, and angiogenesis. Moreover, ETP-101 has been found to modulate the expression of genes involved in the regulation of cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of ETP-101 is its high potency and selectivity towards its target proteins. This makes it an ideal candidate for use in various in vitro and in vivo experiments. However, the limitations of ETP-101 include its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on ETP-101. One of the possible areas of investigation is the development of ETP-101 analogs with improved pharmacological properties. Additionally, the therapeutic potential of ETP-101 in other diseases such as cardiovascular and metabolic disorders can be explored. Furthermore, the elucidation of the molecular mechanisms underlying the biological effects of ETP-101 can provide insights into the development of novel therapeutic strategies.
Synthesis Methods
The synthesis of ETP-101 involves the reaction of 2-ethoxybenzoyl chloride with 4-aminobenzenesulfonamide, followed by the condensation of the resulting intermediate with 4-(p-tolylsulfonyl)benzaldehyde. The final product is obtained in good yield and purity through purification techniques such as column chromatography.
Scientific Research Applications
ETP-101 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines. Additionally, ETP-101 has been found to possess anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-30-23-7-5-4-6-22(23)25-24(27)17-12-19-10-15-21(16-11-19)31(28,29)26-20-13-8-18(2)9-14-20/h4-11,13-16,26H,3,12,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEUUSCSCSNCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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